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Compound of Interest

Compound Name: C15H16FN3OS2

Cat. No.: B12619315 Get Quote

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global

health. Thiazole derivatives have been identified as a promising class of compounds with

potential antifungal properties.[1][2][3] The compound C15H16FN3OS2, a novel thiazole

derivative, warrants investigation to determine its efficacy against clinically relevant fungal

species. Thiazole-based antifungals often act by inhibiting the enzyme lanosterol 14α-

demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the

fungal cell membrane.[4] This disruption of the cell membrane integrity can lead to fungal cell

death.[5] These application notes provide a comprehensive overview and detailed protocols for

the systematic evaluation of the antifungal activity of C15H16FN3OS2.

Target Audience

These guidelines are intended for researchers, scientists, and professionals in the fields of

mycology, infectious diseases, and drug development who are involved in the screening and

characterization of novel antifungal agents.

Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism. The broth microdilution method is a widely used and standardized
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technique for determining the MIC of antifungal compounds.[6][7]

Materials:

C15H16FN3OS2 (stock solution prepared in Dimethyl Sulfoxide - DMSO)

Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans,

Aspergillus fumigatus)

RPMI-1640 medium with L-glutamine, buffered with MOPS

Sterile 96-well microtiter plates

Spectrophotometer or microplate reader

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

Negative control (medium with DMSO)

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

Inoculum Preparation:

Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at

35°C for 24-48 hours.

Prepare a fungal suspension in sterile saline or PBS, adjusting the turbidity to a 0.5

McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast and 0.4-5 x 10^4

CFU/mL for molds).

Further dilute the fungal suspension in RPMI-1640 medium to achieve a final inoculum

concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

Drug Dilution:
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Perform serial two-fold dilutions of the C15H16FN3OS2 stock solution in RPMI-1640

medium in the 96-well plate. The concentration range should be sufficient to determine the

MIC (e.g., 0.0313 to 64 µg/mL).

Prepare dilutions for the positive control antifungal in the same manner.

Include a well with medium and DMSO (at the same concentration as in the test wells) as

a negative control and a well with the fungal inoculum and no drug as a growth control.

Inoculation and Incubation:

Add the prepared fungal inoculum to each well containing the diluted compound and

controls.

Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).

MIC Determination:

Visually inspect the plates for turbidity or use a microplate reader to measure the

absorbance at a specific wavelength (e.g., 530 nm).

The MIC is the lowest concentration of C15H16FN3OS2 that causes a significant inhibition

of growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control.

2. Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that kills a particular

microorganism.

Materials:

96-well plates from the MIC assay

Sterile agar plates (e.g., Sabouraud Dextrose Agar)

Sterile micropipette and tips

Procedure:
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Subculturing:

Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that

showed no visible growth in the MIC assay.

Spot the aliquot onto a fresh agar plate.

Incubation:

Incubate the agar plates at 35°C for 24-48 hours or until growth is visible in the control

spots.

MFC Determination:

The MFC is the lowest concentration of C15H16FN3OS2 that results in no fungal growth

(or a ≥99.9% reduction in CFU/mL) on the subculture plates.

3. Cytotoxicity Assay

It is crucial to assess the toxicity of the compound against mammalian cells to determine its

selectivity for fungal cells.

Materials:

Human cell line (e.g., HEK-293 - human embryonic kidney cells, or HepG2 - human liver

cancer cells)

Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and

antibiotics

Sterile 96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

DMSO

Spectrophotometer or microplate reader
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Procedure:

Cell Seeding:

Seed the human cells into a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment:

Prepare serial dilutions of C15H16FN3OS2 in the cell culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of the compound.

Include a vehicle control (medium with DMSO) and an untreated control.

Incubation:

Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

Viability Assessment:

Add the MTT reagent to each well and incubate for a few hours to allow for the formation

of formazan crystals.

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized

solubilization buffer).

Measure the absorbance at the appropriate wavelength using a microplate reader.

Calculate the cell viability as a percentage relative to the untreated control. The CC50

(50% cytotoxic concentration) can then be determined.

Data Presentation
The quantitative data from the antifungal and cytotoxicity assays should be summarized in

clear and concise tables for easy comparison.
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Table 1: Minimum Inhibitory Concentration (MIC) of C15H16FN3OS2 against Various Fungal

Strains (µg/mL)

Fungal Strain C15H16FN3OS2 Fluconazole Amphotericin B

Candida albicans

ATCC 90028
4 1 0.5

Candida glabrata

ATCC 90030
8 16 0.5

Cryptococcus

neoformans H99
2 4 0.25

Aspergillus fumigatus

ATCC 204305
16 >64 1

Table 2: Minimum Fungicidal Concentration (MFC) of C15H16FN3OS2 against Various Fungal

Strains (µg/mL)

Fungal Strain C15H16FN3OS2 Fluconazole Amphotericin B

Candida albicans

ATCC 90028
8 >64 1

Candida glabrata

ATCC 90030
16 >64 1

Cryptococcus

neoformans H99
4 16 0.5

Aspergillus fumigatus

ATCC 204305
>64 >64 2

Table 3: Cytotoxicity of C15H16FN3OS2 against Human Cell Lines
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Cell Line CC50 (µg/mL)

HEK-293 >64

HepG2 >64
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Caption: Experimental workflow for antifungal activity testing.
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Caption: Proposed mechanism of action for thiazole antifungals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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